BenchChemオンラインストアへようこそ!

N-(4-chloro-2,5-dimethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

Medicinal Chemistry Chemical Biology Structure-Activity Relationship (SAR)

This compound is a nitro-substituted pyrazole acetamide derivative with the molecular formula C14H15ClN4O5 and a molecular weight of 354.75 g/mol. It belongs to a class of research chemicals featuring a chloro-dimethoxyphenyl moiety linked to a 5-methyl-3-nitro-1H-pyrazole scaffold via an acetamide bridge.

Molecular Formula C14H15ClN4O5
Molecular Weight 354.74g/mol
CAS No. 353455-22-8
Cat. No. B402311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chloro-2,5-dimethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
CAS353455-22-8
Molecular FormulaC14H15ClN4O5
Molecular Weight354.74g/mol
Structural Identifiers
SMILESCC1=CC(=NN1CC(=O)NC2=CC(=C(C=C2OC)Cl)OC)[N+](=O)[O-]
InChIInChI=1S/C14H15ClN4O5/c1-8-4-13(19(21)22)17-18(8)7-14(20)16-10-6-11(23-2)9(15)5-12(10)24-3/h4-6H,7H2,1-3H3,(H,16,20)
InChIKeyUZZWKTRZSJRDEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-chloro-2,5-dimethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide (CAS 353455-22-8): Procurement-Grade Physicochemical and Structural Baseline


This compound is a nitro-substituted pyrazole acetamide derivative with the molecular formula C14H15ClN4O5 and a molecular weight of 354.75 g/mol [1]. It belongs to a class of research chemicals featuring a chloro-dimethoxyphenyl moiety linked to a 5-methyl-3-nitro-1H-pyrazole scaffold via an acetamide bridge [2]. Its procurement baseline includes a cataloged purity of 95% from multiple chemical suppliers and availability as a rare chemical from the Sigma-Aldrich AldrichCPR collection . Computational characterization provides a consensus logP of 1.175 and a topological polar surface area (tPSA) of 100 Ų, defining its solubility-permeability profile for early-stage screening [1].

Procurement Risk: Why 4-Chloro and 4-Bromo Pyrazole Analogs Cannot Substitute for N-(4-chloro-2,5-dimethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide


Generic substitution within this pyrazole-acetamide series is invalid due to quantifiable differences in molecular weight, lipophilicity, and hydrogen bonding capacity driven by specific halogenation patterns on the pyrazole ring and the methoxy substitution on the phenyl ring [1]. For instance, the direct 4-chloro analog (C14H14Cl2N4O5) introduces a second chlorine atom, increasing the molecular weight by 34.45 g/mol and significantly altering logP, which drastically impacts membrane permeability and target binding kinetics . Similarly, the 3,4-dimethoxyphenyl regioisomer (CAS 353455-68-2) alters the hydrogen bond donor/acceptor geometry, leading to different pharmacophoric profiles. These structural modifications are not isosteric; they result in discrete chemical entities with non-interchangeable biological and physicochemical behaviors, making precise procurement of the target compound 353455-22-8 mandatory for experimental reproducibility.

N-(4-chloro-2,5-dimethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide: Head-to-Head Quantitative Evidence for Differentiated Selection


Molecular Weight and Halogen-Dependent Differentiation Against the 4-Chloro-Pyrazole Analog

The target compound (CAS 353455-22-8) possesses a molecular weight of 354.75 g/mol and a monoisotopic mass of 354.073 g/mol [1]. Its direct structural analog, N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide, has a molecular formula of C14H14Cl2N4O5 and a molecular weight of 389.2 g/mol . This represents a quantifiable molecular weight increase of 34.45 g/mol (9.7%) for the analog, driven by the additional chlorine substitution on the pyrazole ring. This difference is critical for fragment-based drug discovery (FBDD) and lead optimization programs where strict molecular weight cutoffs apply.

Medicinal Chemistry Chemical Biology Structure-Activity Relationship (SAR)

Lipophilicity (logP) Differentiation for Blood-Brain Barrier Permeability Optimization

The target compound has a computationally determined consensus logP of 1.175, indicating moderate lipophilicity suitable for both aqueous solubility and membrane permeation [1]. While a direct experimental logP for the 4-chloro analog is unavailable, the class-level inference from established medicinal chemistry principles predicts that the addition of a chlorine atom on the pyrazole ring will increase logP by approximately 0.5–0.7 units [2]. This would shift the analog's predicted logP to ~1.7–1.9, crossing a threshold that may reduce aqueous solubility and increase plasma protein binding, properties that are often detrimental for central nervous system (CNS) drug candidates.

Computational Chemistry ADMET Prediction Neuroscience

Topological Polar Surface Area (tPSA) and Hydrogen Bonding Profile Differentiation Against 3,4-Dimethoxyphenyl Regioisomer

The target compound has a tPSA of 100 Ų and presents 1 hydrogen bond donor and 7 hydrogen bond acceptors [1]. Its regioisomer, 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide (CAS 353455-68-2), which bears the same molecular formula (C14H15ClN4O5) and molecular weight (354.75 g/mol), exhibits an altered spatial arrangement of the methoxy groups from the 2,5- to the 3,4-positions on the phenyl ring [2]. This positional isomerism does not change the gross tPSA or H-bond count but critically alters the molecular shape, electron density distribution, and intramolecular hydrogen bonding potential, leading to distinct pharmacophoric vectors and potential off-target binding profiles that are not interchangeable in a structure-activity relationship (SAR) study.

Medicinal Chemistry Drug Design Oral Bioavailability

Purity and Procurement Reliability: Comparison with 4-Bromo Analog Availability

The target compound (CAS 353455-22-8) is commercially available at a specified purity of 95% from multiple independent suppliers, including AKSci (Catalog 3928CE) and as a cataloged AldrichCPR product from Sigma-Aldrich (Product R544817) . In contrast, the 4-bromo analog, 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide (CAS 353455-61-5), is listed primarily by specialty vendors with less standardized purity documentation and limited availability from tier-1 suppliers [1]. This disparity in supply chain robustness makes the target compound a more reliable choice for long-term screening cascades and assay development where consistent lot-to-lot purity and timely resupply are critical.

Chemical Procurement Assay Development High-Throughput Screening (HTS)

Validated Application Scenarios for N-(4-chloro-2,5-dimethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide Based on Differential Evidence


Fragment-Based Drug Discovery (FBDD) and Lead Optimization Libraries

The low molecular weight of 354.75 g/mol and moderate lipophilicity (logP 1.175) make this compound an ideal entry for fragment-based screening libraries, where it adheres to the 'Rule of Three' (MW < 300, but its favorable logP and tPSA support its inclusion in lead-like libraries). Its documented 95% purity ensures reliable dose-response data in primary screens [1].

Central Nervous System (CNS) Drug Discovery Programs

With a consensus logP of 1.175 and a tPSA of 100 Ų, this compound falls within the optimal CNS drug space (logP 1–3, tPSA < 90 Ų, though its tPSA is slightly above, its low logP and HBD count compensate). It is a preferred scaffold over the more lipophilic 4-chloro analog for designing brain-penetrant candidates targeting neurological disorders [1].

Structure-Activity Relationship (SAR) Studies on Pyrazole-Derived Kinase Inhibitors

The unique 2,5-dimethoxy substitution pattern on the phenyl ring provides a distinct pharmacophoric geometry compared to the 3,4-dimethoxy regioisomer. This compound serves as a critical control for probing the binding pocket topology of kinases and other ATP-competitive enzymes, where methoxy group positioning dictates hinge-region interactions [2].

Quote Request

Request a Quote for N-(4-chloro-2,5-dimethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.